Propyl 4-(3,5-dinitrophenoxy)benzoate
Description
Propyl 4-(3,5-dinitrophenoxy)benzoate is an aromatic ester derivative characterized by a propyl ester group attached to a benzoate core, which is further substituted with a 3,5-dinitrophenoxy moiety. The compound’s structure combines electron-withdrawing nitro groups with a moderately lipophilic propyl chain, conferring unique physicochemical and reactive properties. Applications of such nitro-aromatic compounds often include roles as intermediates in explosives, dyes, or agrochemicals, though the exact industrial use of this specific derivative remains underexplored in the literature.
Properties
Molecular Formula |
C16H14N2O7 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
propyl 4-(3,5-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C16H14N2O7/c1-2-7-24-16(19)11-3-5-14(6-4-11)25-15-9-12(17(20)21)8-13(10-15)18(22)23/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
NIIXZAXVQYEEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3,5-dinitrophenoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol, followed by nitration to introduce the nitro groups. The general steps are as follows:
Esterification: 4-Hydroxybenzoic acid is reacted with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to form propyl 4-hydroxybenzoate.
Nitration: The ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 4-hydroxybenzoic acid and propanol with sulfuric acid as a catalyst.
Controlled nitration: Employing industrial nitration units to ensure precise introduction of nitro groups, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3,5-dinitrophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3,5-dinitrophenoxy)benzoic acid and propanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Propyl 4-(3,5-diaminophenoxy)benzoate.
Substitution: Depending on the nucleophile, products like this compound derivatives.
Hydrolysis: 4-(3,5-dinitrophenoxy)benzoic acid and propanol.
Scientific Research Applications
Propyl 4-(3,5-dinitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl 4-(3,5-dinitrophenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- The 3,5-dinitrophenoxy group introduces strong electron-withdrawing effects, contrasting sharply with electron-donating groups (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate) .
Physicochemical Properties
Substituents and alkyl chains critically influence solubility, melting points, and stability:
Supporting Evidence :
- Nitro groups reduce aqueous solubility but enhance stability in non-polar matrices .
- Ethyl 4-(dimethylamino)benzoate exhibits superior solubility in resin systems due to its polar amino group .
Reactivity and Stability
- Electron Effects: The 3,5-dinitrophenoxy group deactivates the aromatic ring, making the compound less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., dimethylamino) .
- Polymerization Potential: Unlike ethyl 4-(dimethylamino)benzoate, which enhances resin cement reactivity via amine-initiated polymerization , the target compound’s nitro groups likely preclude such applications.
- Decomposition Risks : Nitro-aromatic compounds are prone to exothermic decomposition under heat or friction, limiting their utility in stable polymer matrices .
Insights :
- The target compound’s nitro groups suggest utility in energetic materials, whereas amino- or heterocyclic-substituted analogs are tailored for biomedical or industrial polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
